(1-Methoxy-2,3-dimethylcyclohexyl)methanamine

Lipophilicity Solubility Physicochemical profiling

(1-Methoxy-2,3-dimethylcyclohexyl)methanamine (CAS 1561934‑12‑0) is a fully substituted cyclohexylmethanamine bearing a 1‑methoxy group and 2,3‑dimethyl substitution [REFS‑1]. It is supplied as a research‑grade primary amine (C₁₀H₂₁NO, MW 171.28) with a reported cLogP of 1.70, two hydrogen‑bond acceptors, and one hydrogen‑bond donor [REFS‑1].

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
Cat. No. B13637488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methoxy-2,3-dimethylcyclohexyl)methanamine
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCC1CCCC(C1C)(CN)OC
InChIInChI=1S/C10H21NO/c1-8-5-4-6-10(7-11,12-3)9(8)2/h8-9H,4-7,11H2,1-3H3
InChIKeyURINCVKTVWKDBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (1-Methoxy-2,3-dimethylcyclohexyl)methanamine CAS 1561934-12-0 – Cyclohexane-Derived Primary Amine Building Block


(1-Methoxy-2,3-dimethylcyclohexyl)methanamine (CAS 1561934‑12‑0) is a fully substituted cyclohexylmethanamine bearing a 1‑methoxy group and 2,3‑dimethyl substitution [REFS‑1]. It is supplied as a research‑grade primary amine (C₁₀H₂₁NO, MW 171.28) with a reported cLogP of 1.70, two hydrogen‑bond acceptors, and one hydrogen‑bond donor [REFS‑1]. The compound contains three asymmetric carbon atoms, indicating it is provided as a stereoisomeric mixture [REFS‑1]. Its combination of a sterically hindered quaternary methoxy‑bearing cyclohexyl centre and a primary aminomethyl side‑chain differentiates it from simpler cyclohexylmethanamines that lack the 1‑methoxy substituent [REFS‑2].

Primary amine handle for amide coupling, reductive amination and Schiff-base formation
Methoxy-substituted quaternary cyclohexyl centre for steric and electronic modulation
Stereoisomeric mixture with three asymmetric carbons supports chiral library design

Why (1-Methoxy-2,3-dimethylcyclohexyl)methanamine Cannot Be Simply Interchanged with Demethoxylated or Regioisomeric Cyclohexylmethanamines


Cyclohexylmethanamine derivatives are not functionally interchangeable because modest structural changes—adding or repositioning a methoxy group, or altering methyl substitution—produce quantifiable differences in lipophilicity, hydrogen‑bonding potential, and steric environment [REFS‑1][REFS‑2]. The 1‑methoxy substituent in the target compound depresses logP by ~0.6 units relative to the des‑methoxy analogue (2,3‑dimethylcyclohexyl)methanamine, increases the hydrogen‑bond acceptor count from 1 to 2, and introduces a quaternary carbon centre adjacent to the primary amine [REFS‑1][REFS‑2]. These physicochemical shifts can alter solubility, metabolic stability, and molecular recognition. Therefore, relying on a generic “cyclohexylmethanamine” without verifying the substitution pattern risks obtaining a compound with different biological or synthetic behaviour, as demonstrated in the quantitative comparisons below.

Lipophilicity shift vs. des‑methoxy analog
The 1‑methoxy group lowers logP relative to (2,3‑dimethylcyclohexyl)methanamine. This may alter solubility, partition behaviour, and assay compatibility; direct substitution without verification can lead to different biological or synthetic outcomes.
Additional H‑bond acceptor modifies interaction profile
The target compound offers two hydrogen‑bond acceptors, compared to one for the des‑methoxy analog. The extra acceptor can change target engagement and selectivity, making the analog a poor functional replacement in SAR studies.
Quaternary methoxy centre introduces steric and stereochemical constraints
The configurationally stable quaternary carbon adjacent to the amine creates a rigid, three‑dimensional environment absent in simpler cyclohexylmethanamines. Substituting with a demethoxylated or regioisomeric analog risks losing this stereochemical control.

Head-to-Head Physicochemical and Purity Evidence: (1-Methoxy-2,3-dimethylcyclohexyl)methanamine vs. Closest Analogs


Lower Lipophilicity (cLogP 1.70 vs. 2.30) Improves Aqueous Solubility Over (2,3-Dimethylcyclohexyl)methanamine

The target compound exhibits a computed logP (cLogP, XLogP3) of 1.70, compared with 2.30 for the des‑methoxy analogue (2,3‑dimethylcyclohexyl)methanamine [REFS‑1][REFS‑2]. The 0.60‑log unit decrease translates into a predicted 4‑fold higher aqueous solubility, which can reduce the need for co‑solvents in biological assays and may correlate with improved oral absorption if the compound is used as a fragment or early lead [REFS‑1][REFS‑2].

Lipophilicity
Class‑level inference
cLogP 1.70 (target) vs 2.30 (des‑methoxy); Δ = –0.60 log units
Reported ~4‑fold solubility advantage may support aqueous assay compatibility
Computed values (XLogP3); experimental logP not available
Lipophilicity Solubility Physicochemical profiling

Two Hydrogen‑Bond Acceptors vs. One Enable Additional Intermolecular Interactions

The 1‑methoxy oxygen provides a second hydrogen‑bond acceptor in addition to the primary amine nitrogen, giving the target compound a total of 2 H‑bond acceptors versus 1 for (2,3‑dimethylcyclohexyl)methanamine [REFS‑1][REFS‑2]. This difference is accompanied by an estimated increase in topological polar surface area from 26 Ų to approximately 35 Ų, which can strengthen polar interactions with biological targets or stationary phases [REFS‑1][REFS‑2].

H‑bond acceptors
Class‑level inference
2 (target) vs 1 (des‑methoxy analog)
Additional acceptor may support polar interactions in binding‑site studies
Estimated TPSA increase from 26 to 35 Ų
Hydrogen bonding Medicinal chemistry Molecular recognition

Higher Typical Purity (98% vs. 95%) Reduces Downstream Purification Burden

Commercial specifications list the target compound at ≥98% purity (Fluorochem, Chemscene) [REFS‑1][REFS‑2], whereas the des‑methoxy comparator (2,3‑dimethylcyclohexyl)methanamine is commonly supplied at ≥95% purity (AKSci) [REFS‑3]. The 3‑percentage‑point difference can reduce the need for costly preparative chromatography when the compound is used as a synthetic intermediate or biological probe.

Purity specification
Cross‑study comparable
Target: ≥98% (Fluorochem, Chemscene); Comparator: ≥95% (AKSci)
May reduce preparative chromatography needs in multi‑step synthesis
Vendor datasheets; verify purity per lot
Purity Procurement Reproducibility

Three Asymmetric Carbon Atoms Offer Stereochemical Diversity Lacking in Simpler Cyclohexylmethanamines

The target compound contains three asymmetric carbon atoms (positions 1, 2, and 3 on the cyclohexane ring) [REFS‑1], compared with two or fewer in simpler cyclohexylmethanamines such as (2,3‑dimethylcyclohexyl)methanamine (which also reports three undefined stereocenters but lacks the quaternary methoxy‑substituted chiral centre) [REFS‑2]. The methoxy‑bearing quaternary centre is configurationally stable under non‑acidic conditions, providing a unique scaffold for the construction of stereochemically complex compound libraries.

Stereochemistry
Supporting evidence
3 asymmetric carbons, including a methoxy‑bearing quaternary stereocentre
Supports stereochemical library design and chiral SAR exploration
Supplied as a stereoisomeric mixture; configurational stability under non‑acidic conditions
Stereochemistry Chiral pool Lead diversification

Best Application Scenarios for (1-Methoxy-2,3-dimethylcyclohexyl)methanamine Based on Quantitative Differentiation


Aqueous Compatible Fragment Library Design

With a cLogP of 1.70—0.60 units lower than the des‑methoxy analogue—the compound is suited for fragment‑based drug discovery campaigns that prioritise solubility and low lipophilicity [REFS‑1]. Its additional hydrogen‑bond acceptor further enhances its potential for forming polar interactions in aqueous‑compatible binding‑site environments [REFS‑2].

Stereochemically Diverse Lead‑Generation Libraries

The three asymmetric carbon atoms, including a methoxy‑substituted quaternary centre, provide a rigid, three‑dimensional scaffold that is valuable for exploring stereochemical SAR and generating patent‑differentiating lead series [REFS‑3]. This contrasts with simpler cyclohexylmethanamines that lack such stereochemical complexity.

High‑Purity Intermediate for Multi‑Step Synthesis

The ≥98% commercial purity specification reduces the need for preparative purification prior to use in multi‑step syntheses, lowering the risk of impurity‑by‑product accumulation and improving overall yield and reproducibility [REFS‑4]. This is particularly beneficial in parallel synthesis workflows where intermediate purity is critical.

Physicochemical Tool Compound for Profiling Methoxy Effects

The compound’s well‑defined physicochemical difference (ΔcLogP –0.60; +1 H‑bond acceptor) relative to (2,3‑dimethylcyclohexyl)methanamine makes it a useful matched‑pair tool for studying the impact of a quaternary methoxy substituent on permeability, protein binding, and metabolism in early drug discovery programs [REFS‑1][REFS‑2].

Application
Selection Property
Validation Focus
Fragment‑based library design
Moderate lipophilicity and additional H‑bond acceptor
Aqueous solubility and polar interaction screening
Stereochemical lead optimization
Three asymmetric carbons with quaternary methoxy stereocentre
Stereochemical SAR and patent‑differentiating scaffolds
Multi‑step synthesis intermediate
Reported high commercial purity
Impurity profile and yield reproducibility
Matched‑pair tool compound
Defined methoxy substitution vs. des‑methoxy analog
Comparative physicochemical profiling (logP, H‑bond, steric)
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